molecular formula C6H10N4 B8730381 3-hydrazinyl-2,5-dimethylPyrazine

3-hydrazinyl-2,5-dimethylPyrazine

Cat. No.: B8730381
M. Wt: 138.17 g/mol
InChI Key: JIYZRGBJTOMYRD-UHFFFAOYSA-N
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Description

3-Ethyl-2,5-dimethylpyrazine (EDMP) is a heterocyclic aromatic compound with a pyrazine backbone substituted with ethyl and methyl groups. It is a key flavor compound formed during Maillard reactions, particularly in thermally processed foods such as roasted meats, baked potatoes, and roasted green tea . EDMP is synthesized enzymatically from L-threonine via bacterial operons involving L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, achieving yields up to 20.2% under optimized conditions . Its almond-like aroma and low odor threshold make it critical in food flavoring, while its structural analogs exhibit diverse biological roles, including pheromone activity in ants and defensive secretions in insects .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(3,6-dimethylpyrazin-2-yl)hydrazine

InChI

InChI=1S/C6H10N4/c1-4-3-8-5(2)6(9-4)10-7/h3H,7H2,1-2H3,(H,9,10)

InChI Key

JIYZRGBJTOMYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)NN)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key pyrazine derivatives, their synthesis pathways, natural sources, and applications:

Compound Name Molecular Formula Synthesis Pathways Natural Occurrence/Applications Key Findings
3-Ethyl-2,5-dimethylpyrazine C₈H₁₂N₂ Maillard reaction (Lys/Arg/His + sugars) ; Enzymatic (L-threonine) Roasted foods, roasted green tea; Flavor enhancer Higher yields in free amino acid models vs. peptide models due to hydrolysis ; Used in cocrystal drug formulations
2-Ethyl-3,5-dimethylpyrazine C₈H₁₂N₂ Maillard reaction (dry-heating) Alarm pheromone in Solenopsis invicta (fire ants) ; Bait enhancer for pest management Elicits dose-dependent electrophysiological responses in ants but weaker than 2-ethyl-3,6-dimethyl isomer
3-Isobutyl-2,5-dimethylpyrazine C₁₁H₁₈N₂ Defensive gland secretions Defensive spray of Phyllium westwoodii (phasmid insects) First reported pyrazine in Phasmatodea; ecological role in predator deterrence
2-Methoxy-3,5-dimethylpyrazine C₇H₁₀N₂O Chemical synthesis from 2-hydroxy-3,5-dimethylpyrazine Wine corks (musty odor) Responsible for "fungal must" taint in cork-contaminated wines
2,5-Dimethylpyrazine C₆H₈N₂ Maillard reaction Trail pheromone in Atta opaciceps ants ; Cocrystal former for drug bioavailability Enhances plasma exposure (AUC) of bexarotene by 1.7–1.8× in cocrystals

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